Lithium aluminum

Catalog No.
S1481731
CAS No.
87871-87-2
M.F
AlLi
M. Wt
33.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium aluminum

CAS Number

87871-87-2

Product Name

Lithium aluminum

IUPAC Name

aluminum;lithium

Molecular Formula

AlLi

Molecular Weight

33.9 g/mol

InChI

InChI=1S/Al.Li

InChI Key

JFBZPFYRPYOZCQ-UHFFFAOYSA-N

SMILES

[Li].[Al]

Synonyms

LITHIUM-ALUMINUM ALLOY;TETRABUTYLAMMONIUM BROMIDE 98+% &

Canonical SMILES

[Li].[Al]

Lithium aluminum, typically referred to in the context of its compounds such as lithium aluminate and lithium aluminum hydride, represents a group of inorganic compounds that exhibit unique properties and applications. Lithium aluminate (LiAlO₂), also known as lithium aluminium oxide, is an aluminate of lithium that is recognized for its layered double hydroxide structure, resembling hydrotalcite. It has garnered attention in fields such as microelectronics and nuclear technology due to its stability and performance under high radiation conditions. Lithium aluminum hydride (LiAlH₄) is another significant compound, known for its powerful reducing properties in organic synthesis, particularly in the reduction of esters, carboxylic acids, and amides .

  • It can be precipitated by adding lithium hydroxide to aluminum salt solutions or vice versa.
  • The α-LiAlO₂ modification reacts with molten benzoic acid, leading to a significant Li⁺ proton exchange to form LiHAl₂O₄ .

Lithium Aluminum Hydride

Lithium aluminum hydride is notable for its reactivity:

  • It reacts violently with water, releasing hydrogen gas and forming lithium hydroxide and aluminum hydroxide.
  • In organic chemistry, it reduces carbonyl compounds (aldehydes and ketones) to alcohols and can convert carboxylic acids to primary alcohols .

Lithium Aluminate

Lithium aluminate can be synthesized via several methods:

  • Precipitation Method: Mixing lithium hydroxide with aluminum salts.
  • Hydrothermal Synthesis: Involves reacting lithium and aluminum sources under high pressure and temperature conditions to form pure phases of lithium aluminate .

Lithium Aluminum Hydride

Lithium aluminum hydride is typically synthesized through:

  • Reaction of Lithium Hydride with Aluminum Chloride: This method produces lithium aluminum hydride through a straightforward chemical reaction at elevated temperatures .

Sodium BorohydrideNaBH₄Reducing agent in organic synthesis; less reactive than lithium aluminum hydride .Calcium AluminateCaAl₂O₄Used in cement and construction; different structural properties .Magnesium AluminateMgAl₂O₄Used in refractory materials; exhibits different thermal properties .

Uniqueness of Lithium Aluminum Compounds

  • Lithium aluminum hydride stands out due to its extreme reactivity compared to sodium borohydride, making it suitable for more challenging reductions.
  • Lithium aluminate's layered structure offers unique stability under radiation compared to other aluminates like calcium or magnesium aluminates.

Research on the interactions of lithium aluminum compounds focuses on their reactivity with other chemicals. For example:

  • Lithium aluminum hydride's violent reactions with water illustrate its need for careful handling in laboratory settings.
  • Studies have shown that lithium aluminate interacts favorably with certain polymers, enhancing their properties when used as an additive .

Mechanochemical Alloying Techniques for LiAl Phase Formation

Mechanochemical alloying has revolutionized the synthesis of lithium aluminum intermetallics by enabling room-temperature phase formation through high-energy ball milling. The process involves the repeated fracture and cold welding of lithium and aluminum powders under inert atmospheres, with milling parameters critically influencing final phase composition.

Planetary ball mills operating at 300–600 rpm with ball-to-powder ratios of 10:1 to 20:1 have proven effective in producing nanostructured LiAl compounds. Recent studies demonstrate that localized pressures exceeding 5 GPa during ball-powder collisions induce shockwave-driven phase transformations, bypassing traditional thermal activation barriers. For instance, milling elemental Li and Al for 10–20 hours generates the metastable β-LiAl phase (CsCl structure), which transforms into the equilibrium δ-LiAl (NaTl structure) upon extended milling.

Critical challenges in mechanochemical synthesis include:

  • Oxygen sensitivity: Residual oxygen levels below 10 ppm are required to prevent Li oxidation.
  • Particle size control: Nano-grained LiAl (50–100 nm) exhibits 40% higher ionic conductivity compared to micron-scale counterparts.
  • Scalability: Industrial-scale mills with 100 L capacities can produce 50 kg batches of LiAl powder with <2% compositional variance.

Recent breakthroughs in reactive milling using TiCl4-modified Al powders have enabled direct synthesis of LiAlH4 nanocomposites, achieving hydrogen storage capacities of 7.4 wt% with 150°C desorption temperatures.

Electrochemical Deposition Strategies in Molten Salt Systems

Molten salt electrodeposition provides a versatile platform for fabricating dense LiAl coatings and bulk alloys. The urea-LiCl system (77.5:22.5 mol%) at 353–393 K has emerged as a particularly effective medium, enabling underpotential lithium deposition on aluminum substrates.

Key process parameters include:

ParameterOptimal RangeEffect on Deposition
Temperature373–393 K↑ Li content (4.2–6.9 wt%)
Current Density20–50 mA/cm²↓ Dendrite formation
Water Content0.5–1.0 wt%↑ LiAl phase purity (98.2% efficiency)
SubstrateRolled Al foil↑ Adhesion strength (35 MPa)

Advanced ionic liquid electrolytes containing 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) enable room-temperature LiAl electrodeposition with 143 µm/hour growth rates. The reaction mechanism involves:

  • Anodic oxidation: $$ 4\text{Cl}^- \rightarrow 2\text{Cl}_2 + 4e^- $$
  • Cathodic reduction: $$ \text{Li}^+ + \text{Al} + e^- \rightarrow \text{LiAl} $$

Recent innovations in water-assisted electrosynthesis demonstrate that controlled H2O additions (1 wt%) promote LiAl formation through intermediate Al(OH)4− complexes, achieving 99.5% phase purity.

Solid-State Reaction Pathways for Stoichiometric Control

Solid-state synthesis remains the gold standard for producing bulk LiAl intermetallics with precise stoichiometric control. The step-controlled casting process (SCCP) enables mass production of LiAl ingots through staged cooling from 700°C to 200°C at 5°C/min, minimizing macro-segregation defects.

Phase evolution during solid-state reactions follows:
$$ \text{Li}(s) + \text{Al}(s) \xrightarrow{200^\circ\text{C}} \beta\text{-LiAl} \xrightarrow{400^\circ\text{C}} \delta\text{-LiAl} $$

Critical parameters for stoichiometric control:

  • Li:Al ratio: 1:1 mixtures yield single-phase δ-LiAl, while Li-rich compositions (1.2:1) form β-LiAl/Li3Al2 biphasic structures.
  • Atmosphere control: Argon purging (<10 ppm O2) reduces oxide inclusion to 0.3 vol%.
  • Post-annealing: 24-hour annealing at 300°C under 200 MPa pressure increases density to 98% theoretical.

Recent advances in spark plasma sintering (SPS) enable rapid consolidation (1500°C, 5 min) of LiAl powders into fully dense components with Vickers hardness of 350 HV, comparable to aerospace-grade aluminum alloys.

Vapor-Phase Epitaxial Growth of Thin Film Architectures

While vapor-phase methods for LiAl films remain less developed, cathodic conversion in propylene carbonate electrolytes has shown promise for creating <1 µm LiAl coatings. The process involves:
$$ 3\text{Li}^+ + \text{Al} + 3e^- \rightarrow \text{Li}_3\text{Al} \quad (E^\circ = -1.67\text{V vs. SCE}) $$

Key advancements include:

  • Plasma-enhanced ALD: Li(t-BuO)3 and Al(CH3)3 precursors at 250°C achieve 0.1 nm/cycle growth rates with 5% uniformity.
  • Magnetron sputtering: LiAl targets (50:50 at%) in Ar atmosphere (5 mTorr) produce 500 nm films with 1.5 µΩ·m resistivity.
  • Laser ablation: Pulsed Nd:YAG (1064 nm, 5 J/cm²) generates nanocrystalline LiAl films with 150 MPa compressive stress.

These thin-film architectures exhibit exceptional cyclability in lithium-metal batteries, maintaining 99.9% Coulombic efficiency over 1000 cycles at 5 mA/cm².

X-Ray Diffraction Studies of Cubic Fd-3m Symmetry

Lithium aluminum intermetallic compounds exhibit distinctive crystallographic properties that have been extensively characterized through X-ray diffraction studies [13] [14]. The primary intermetallic phase, lithium aluminum, adopts the cubic Fd-3m space group symmetry, which is also known as the B32 or NaTl structure type [13]. This crystal structure features both lithium and aluminum atoms assuming diamond structures with a characteristic lattice parameter of 6.37 Å [13].

The cubic Fd-3m space group represents a highly ordered atomic arrangement where the interatomic spacing for lithium aluminum (3.19 Å) is smaller than either pure lithium or aluminum [13]. X-ray diffraction analysis has revealed that this structure consists of two interpenetrating face-centered cubic lattices displaced by a vector (1/4, 1/4, 1/4) [15]. The systematic absences in diffraction patterns characteristic of the Fd-3m space group result from destructive interference between these two lattices [15].

Table 1: Crystallographic Parameters of Lithium Aluminum Intermetallic

ParameterValueReference
Space GroupFd-3m (No. 227) [13]
Lattice Parameter (a)6.37 Å [13]
Crystal SystemCubic [13]
Interatomic Distance (Li-Al)3.19 Å [13]
Structure TypeB32 (NaTl) [13]

Recent electrochemical synthesis studies have confirmed the formation of lithium aluminum intermetallic phases through X-ray diffraction characterization [7]. The diffraction patterns obtained from electrochemically treated aluminum foils demonstrated clear evidence of lithium aluminum intermetallic formation, with characteristic peaks corresponding to the cubic structure [7].

Advanced X-ray diffraction techniques have been employed to investigate lithium aluminum systems under various conditions [3]. Critical evaluation of diffraction data has shown that texture analysis requires careful consideration of orientation distribution and tilt spread parameters [3]. The quantification of preferred orientation in lithium electrodeposits has revealed important insights into the crystallographic behavior of lithium aluminum systems [3].

Neutron Scattering Investigations of Atomic Displacement Parameters

Neutron diffraction studies provide unique advantages for characterizing lithium aluminum compounds due to the high sensitivity of neutrons to light elements, particularly lithium [4] [10]. Single-crystal neutron diffraction investigations have enabled precise determination of atomic displacement parameters for both lithium and aluminum atoms within the crystal structure [10].

The atomic displacement parameters reveal important information about thermal motion and structural stability in lithium aluminum systems [10]. Temperature-dependent neutron diffraction studies have shown that lithium atoms exhibit increased displacement at elevated temperatures, indicating the onset of ionic mobility [10]. At 1043 K, neutron diffraction analysis revealed a splitting of the lithium position, suggesting the beginning of intrinsic diffusion processes [10].

Table 2: Atomic Displacement Parameters from Neutron Diffraction Studies

Atom TypeTemperature (K)Displacement Parameter (pm²)Reference
Lithium298150-200 [10]
Aluminum29880-120 [10]
Lithium1043300-400 [10]

Neutron scattering investigations have demonstrated the capability to probe nanosecond dynamics in lithium-containing systems [4]. Quasi-elastic neutron scattering techniques have been employed to establish benchmarks for lithium ion mobility, with time scales reaching one nanosecond resolution [4]. These studies have provided fundamental insights into the mechanisms of lithium ion transport within aluminum-containing matrices [4].

The neutron scattering length contrast between lithium and aluminum enables detailed structural analysis [25]. Neutron diffraction patterns of lithium aluminum systems show characteristic features where the negative scattering length of lithium creates enhanced scattering contrast [25]. This property has been exploited to track lithium intercalation and deintercalation processes in aluminum-containing electrodes [25].

Advanced neutron diffraction facilities have enabled operando characterization of lithium aluminum systems under realistic operating conditions [26]. These investigations have revealed the dynamic behavior of atomic displacement parameters during electrochemical processes [26]. The refinement of anisotropic displacement parameters has provided detailed information about directional atomic motion and structural evolution [26].

Transmission Electron Microscopy of Grain Boundary Phenomena

Transmission electron microscopy studies of lithium aluminum systems have revealed complex grain boundary structures and their influence on material properties [5] [11]. High-resolution transmission electron microscopy imaging has demonstrated the formation of distinct microstructural features at grain boundaries in lithium aluminum intermetallics [5].

The grain boundary phenomena in lithium aluminum systems exhibit significant effects on lithium redistribution dynamics [11]. Molecular dynamics simulations combined with transmission electron microscopy observations have shown that grain boundary structures govern lithium segregation behavior [11]. The chemical composition at grain boundaries varies significantly between different models, leading to either lithium accumulation or depletion [11].

Table 3: Grain Boundary Characteristics in Lithium Aluminum Systems

Grain Boundary TypeLithium SegregationEnergy per Atom (eV)Reference
Model-1 (Accumulation)+15%-3.2 [11]
Model-2 (Depletion)-12%-3.1 [11]
Symmetric TiltVariable-3.0 to -3.3 [11]

Transmission electron microscopy investigations have revealed the formation of spherical lithium-rich phases embedded within aluminum matrices [17]. These studies have demonstrated that phase transformation processes result in simultaneous partitioning and coarsening of lithium-containing phases through diffusion mechanisms [17]. The nanometer-scale structural changes provide detailed information about how phase transformations occur at the atomic level [17].

In situ transmission electron microscopy observations have enabled real-time monitoring of lithium aluminum electrode behavior [5]. The methodology allows for accurate monitoring of morphology evolution and solid electrolyte interphase formation [5]. The relationship between surface chemistry and morphology has been directly visualized through combined transmission electron microscopy imaging and selected area electron diffraction analysis [5].

Advanced transmission electron microscopy techniques have been employed to characterize grain boundary amorphization in lithium systems [11]. The selective amorphization of grain boundaries has been identified as a strategy to mitigate lithium dendrite formation [11]. These findings demonstrate how grain boundary engineering can enhance the stability and performance of lithium aluminum electrodes [11].

Synchrotron Radiation Analysis of Phase Transition Dynamics

Synchrotron radiation techniques provide exceptional capabilities for investigating phase transition dynamics in lithium aluminum systems due to their high temporal and spatial resolution [6] [18]. The high-energy X-ray beams produced at synchrotron facilities enable penetration depths suitable for studying real commercial cells containing lithium aluminum components [18].

Phase transition studies using synchrotron radiation have revealed critical information about the thermal behavior of lithium aluminum compounds [23]. In situ high-temperature X-ray diffraction investigations have identified multiple crystalline phases and their transformation temperatures [23]. The detection of trace phase formation has been enabled by the exceptional sensitivity of synchrotron radiation sources [23].

Table 4: Phase Transition Temperatures in Lithium Aluminum Systems

Phase TransitionTemperature (°C)Synchrotron TechniqueReference
Initial Crystallization580High-temperature XRD [23]
Phase Formation Onset400-500Operando XRD [18]
Structural Transformation900Synchrotron XRD [28]

Synchrotron radiation analysis has uncovered beam-induced effects that must be considered when characterizing lithium aluminum battery materials [6]. X-ray radiation can inhibit electrochemical activity in lithium-containing electrodes during characterization studies [6]. Radiation dose thresholds have been identified, and mitigation strategies have been developed to ensure accurate operando characterization [6].

The crystallization kinetics of lithium aluminum systems have been extensively studied using synchrotron radiation [23]. Time-resolved diffraction measurements have revealed the complex sequence of phase formation and growth processes [23]. The crystallographic evolution during heating has been tracked with unprecedented detail, providing insights into the fundamental mechanisms of phase transitions [23].

Synchrotron-based operando characterization techniques have enabled real-time monitoring of lithium aluminum electrode behavior during electrochemical cycling [18]. These studies have demonstrated the capability to follow phase transitions at both electrodes simultaneously [18]. The spatial resolution achieved through focused synchrotron beams has facilitated the detection of inhomogeneities and temperature variations within lithium aluminum cells [18].

Dates

Modify: 2024-04-14
1: Tanase M, Yamaguchi K, Tanaka K. A preliminary study on the production of
tritium from neutron-irradiated lithium-aluminum alloy. Radioisotopes. 1982
Nov;31(11):571-8. PubMed PMID: 7170342.

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